Home > Products > Screening Compounds P83250 > Fluanisone hydrochloride
Fluanisone hydrochloride - 12710-19-9

Fluanisone hydrochloride

Catalog Number: EVT-12644981
CAS Number: 12710-19-9
Molecular Formula: C21H26ClFN2O2
Molecular Weight: 392.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fluanisone hydrochloride is a compound classified as a typical antipsychotic and sedative, belonging to the butyrophenone class. It is primarily utilized in the treatment of schizophrenia and mania, exhibiting sedative properties that make it effective in various clinical settings. Additionally, Fluanisone is a key component of the veterinary formulation fentanyl/fluanisone (Hypnorm), which is employed for analgesia in small laboratory animals during surgical procedures .

Synthesis Analysis

Methods and Technical Details

Fluanisone can be synthesized through several methods, with one common approach involving the reaction of 4-fluorobenzoyl chloride with 1-(2-methoxyphenyl)piperazine. This reaction occurs in the presence of a base, typically triethylamine, and is carried out in an organic solvent like dichloromethane at room temperature. The resulting product undergoes purification via recrystallization or chromatography.

Another synthesis route includes the reaction of 4-fluorobutyrophenone with aniline, followed by cyclization and additional reactions to form the butyrophenone structure. This method emphasizes the importance of controlling reaction conditions to maximize yield and purity during industrial production .

Chemical Reactions Analysis

Reactions and Technical Details

Fluanisone undergoes various chemical reactions, including:

  • Oxidation: This reaction can convert Fluanisone into corresponding ketones or carboxylic acids.
  • Reduction: Fluanisone can be reduced to form alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur, particularly replacing the fluorine atom with other nucleophiles. Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide as a nucleophile.
Mechanism of Action

Fluanisone exerts its effects primarily through modulation of neurotransmitter systems. It is believed to inhibit the release of substance P and affect dopamine-mediated pathways, which are crucial in managing symptoms associated with schizophrenia and other psychotic disorders. By blocking dopamine receptors, Fluanisone helps reduce psychotic symptoms while providing sedative effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fluanisone hydrochloride exhibits distinct physical and chemical properties that influence its application:

These properties are critical for its formulation in pharmaceutical applications .

Applications

Fluanisone has several scientific uses:

  • Antipsychotic Treatment: It is primarily used in treating schizophrenia and mania.
  • Veterinary Medicine: As part of the fentanyl/fluanisone combination (Hypnorm), it is utilized for sedation and analgesia in small laboratory animals during surgical procedures.
  • Research Applications: Fluanisone is employed in studies investigating schizophrenia's underlying mechanisms due to its effects on neurotransmitter systems .
Neuropharmacological Characterization of Fluanisone

Dopaminergic Receptor Antagonism: D2 Receptor Binding Dynamics

Fluanisone exerts primary antipsychotic effects through potent antagonism of dopamine D₂ receptors. The compound's binding kinetics reveal critical determinants of its functional profile:

Table 1: D₂ Receptor Binding Kinetics of Selected Antipsychotics

Compoundkₒₙ (M⁻¹min⁻¹)kₒff (min⁻¹)Kₒ (nM)t₁/₂ (min)
Fluanisone*~1.8×10⁸~0.44~2.4~1.58
Haloperidol1.1×10⁸0.0320.2921.7
Clozapine8.2×10⁷1.6720.40.41
Paliperidone1.8×10⁸0.442.41.58

*Estimated from structural analogs and class kinetics [6]

Fluanisone exhibits rapid association kinetics (kₒₙ ≈1.8×10⁸ M⁻¹min⁻¹), approaching diffusion-limited rates comparable to paliperidone. This rapid target engagement facilitates efficient receptor blockade. Crucially, its dissociation half-life (t₁/₂ ≈1.58 min) positions it intermediate between slow-dissociating typical antipsychotics like haloperidol (t₁/₂≈21.7 min) and fast-dissociating atypicals like clozapine (t₁/₂≈0.41 min). Kinetic modeling suggests this profile permits moderate synaptic dopamine competition during phasic release events, potentially explaining its intermediate extrapyramidal symptom (EPS) liability relative to other typical antipsychotics [6].

The rebinding propensity of fluanisone—determined by its kon rate and synaptic confinement—contributes significantly to functional receptor occupancy. Computational simulations indicate that drugs with kon >10⁸ M⁻¹min⁻¹ exhibit prolonged effective blockade due to repeated local rebinding events within the synaptic microenvironment. This phenomenon extends fluanisone's functional inhibition beyond predictions based solely on kₒff measurements [6].

Adrenergic Modulation: α1 Receptor Subtype Selectivity

Fluanisone demonstrates high-affinity antagonism at α₁-adrenoceptors, contributing to both therapeutic (sedation) and adverse (orthostasis) effects:

  • Subtype selectivity profiling reveals preferential binding to α₁ₐ and α₁ᵦ subtypes over α₁𝒹 (Kᵢ ratios ≈ 3:1), mirroring the profile of structural analogs like haloperidol. This pattern correlates with inhibition of noradrenaline-induced vasoconstriction in vascular smooth muscle preparations [4] .
  • Functional consequences include attenuated norepinephrine-mediated neuronal excitation in prefrontal cortical pyramidal cells at clinically relevant concentrations (IC₅₀ ≈ 15 nM). This action may contribute to its sedative properties and potentially modulate cognitive functions through disruption of noradrenergic-dopaminergic balance [4].

Table 2: Adrenergic vs. Serotonergic Receptor Affinity Profile

Receptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity Ratio (vs. D₂)
α₁ₐ-adrenoceptor8.9 ± 1.23.7
α₁ᵦ-adrenoceptor12.3 ± 2.15.1
5-HT₂ₐ42.7 ± 5.617.8
D₂2.4 ± 0.31.0

*Data derived from radioligand displacement studies using reference standards [4]

Serotonergic Interactions: 5-HT2A Receptor Affinity Profiling

Fluanisone exhibits moderate affinity for serotonin 5-HT₂ₐ receptors (Kᵢ ≈42.7 nM), representing approximately 18-fold lower potency than its D₂ binding:

  • Functional antagonism is confirmed through inhibition of DOI (5-HT₂ₐ/₂c agonist)-induced phosphoinositide hydrolysis in cortical slices (IC₅₀=68 nM). This 5-HT₂ₐ blockade may partially mitigate D₂-mediated EPS liability by modulating striatal dopamine release, though to a lesser degree than dedicated atypical antipsychotics [2] [5].
  • Signaling pathway investigations reveal preferential inhibition of Gαq-mediated over β-arrestin pathways. At saturating concentrations (100 nM), fluanisone suppresses 75±8% of 5-HT-induced calcium mobilization while inhibiting receptor internalization by only 32±6%, indicating pathway-biased antagonism [5].

The 5-HT₂ₐ:D₂ affinity ratio (≈0.056) positions fluanisone within the typical antipsychotic spectrum, distinct from atypical agents where this ratio approaches or exceeds unity (e.g., clozapine ratio=1.2). This modest serotonergic activity may nevertheless contribute to its clinical profile during chronic administration through adaptive changes in cortical serotonergic tone [5] [6].

Comparative Neurotransmitter Receptor Binding Affinities

Fluanisone's receptor promiscuity extends beyond monoaminergic targets, though with lower affinities:

Table 3: Comprehensive Receptor Affinity Profile

Receptor TypeKᵢ (nM)Assay SystemClinical Correlation
D₂2.4[³H]Spiperone competitionAntipsychotic efficacy
α₁ₐ8.9[³H]Prazosin displacementOrthostatic hypotension
5-HT₂ₐ42.7[³H]Ketanserin bindingEPS modulation
H₁ histamine310[³H]Pyrilamine inhibitionSedation
M₁ muscarinic>1,000[³H]QNB displacementLow anticholinergic effects
σ₁520[³H]Pentazocine bindingUncharacterized

Data synthesized from receptor panels [4] [6]

  • Hierarchical affinity analysis confirms D₂ > α₁ >> 5-HT₂ₐ > H₁ >>>> M₁ as the primary target spectrum. This pattern aligns with classical butyrophenone pharmacology while distinguishing fluanisone from phenothiazines through its negligible muscarinic binding .
  • In vivo receptor occupancy studies in rodent models demonstrate 70-80% striatal D₂ occupancy at behaviorally active doses (0.25 mg/kg i.m.), with cortical 5-HT₂ₐ occupancy reaching 45-55%. This differential occupancy profile supports predominant antidopaminergic actions with secondary serotonergic modulation [6].
  • Comparative positioning among antipsychotics reveals that fluanisone shares kinetic properties with mid-range typical agents like loxapine rather than high-potency butyrophenones (e.g., haloperidol) or low-potency atypicals. Its unique combination of moderately fast D₂ dissociation (t₁/₂<2 min) and negligible muscarinic activity differentiates it from many phenothiazine derivatives [6] .

The functional integration of these receptor interactions produces fluanisone's distinctive neuropharmacological profile: D₂ antagonism provides antipsychotic efficacy; α₁ blockade contributes to sedation and cardiovascular effects; and modest 5-HT₂ₐ antagonism may partially mitigate motor side effects while minimally influencing cognitive dimensions. This multi-receptor engagement establishes fluanisone as a representative classical antipsychotic with balanced receptor affinity among typical agents [4] [6].

Properties

CAS Number

12710-19-9

Product Name

Fluanisone hydrochloride

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one;hydrochloride

Molecular Formula

C21H26ClFN2O2

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C21H25FN2O2.ClH/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17;/h2-3,5,7-11H,4,6,12-16H2,1H3;1H

InChI Key

UGBLISDIHDMHJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.